2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate
Overview
Description
2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring system substituted with a bromophenyl group and a carboxylate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions.
Esterification: The carboxylate ester group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents with anticancer, antiviral, and antibacterial properties.
Materials Science: The compound can be used in the development of organic electronic materials and polymers.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact pathways involved can vary based on the biological system and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-bromomethyl-2,3-dihydrobenzofurans: These compounds share a similar benzofuran core but differ in their substitution patterns.
Benzofuran-based Chalcones: These compounds have a benzofuran ring system with additional functional groups that confer unique biological activities.
Uniqueness
2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group and carboxylate ester make it a versatile intermediate for further chemical modifications and applications in various research fields.
Properties
IUPAC Name |
(2-bromophenyl) 3-methyl-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMZBUNIJPVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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